7-methyl-2-(m-tolylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Description
7-METHYL-2-[(3-METHYLPHENYL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE is a complex heterocyclic compound that belongs to the class of thiadiazoloquinazolines This compound is characterized by its unique structure, which includes a thiadiazole ring fused to a quinazoline moiety
Properties
Molecular Formula |
C17H14N4OS |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
7-methyl-2-(3-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C17H14N4OS/c1-10-4-3-5-12(8-10)18-16-20-21-15(22)13-9-11(2)6-7-14(13)19-17(21)23-16/h3-9H,1-2H3,(H,18,20) |
InChI Key |
YCVDOOCXWCREMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NN3C(=O)C4=C(C=CC(=C4)C)N=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-2-[(3-METHYLPHENYL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE typically involves multi-component reactions under solvent-free conditions. One common method includes the use of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids like [Et3NH]+[HSO4]- under microwave irradiation . This method is advantageous due to its high yield, eco-friendliness, and rapid reaction time.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and reusable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-METHYL-2-[(3-METHYLPHENYL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methyl group, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
7-METHYL-2-[(3-METHYLPHENYL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 7-METHYL-2-[(3-METHYLPHENYL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and antifungal activities.
Quinazoline derivatives: Widely studied for their anticancer properties.
Uniqueness
Its specific substitution pattern further enhances its chemical reactivity and biological efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
